Comparable Antioxidant and Anti-inflammatory Efficacy to Carbocisteine in Human Airway Epithelial Cells
In human alveolar (A549) and bronchial epithelial (BEAS-2B) cells, S-carboxymethyl-L-cysteine sulfoxide (CMCO) demonstrates antioxidant and anti-inflammatory activity that is comparable to its parent compound, carbocisteine (CMC). Specifically, the (4R)-epimer of CMCO shows equivalent efficacy in mitigating oxidative stress and pro-inflammatory stimuli, as assessed via activity of the transcription factors Nrf2, p53, NF-κB, and AP-1 [1].
| Evidence Dimension | Mitigation of oxidative stress and pro-inflammatory stimuli |
|---|---|
| Target Compound Data | CMCO ((4R)-epimer) showed comparable ability to mitigate the effects of oxidative stress and pro-inflammatory stimuli to CMC. |
| Comparator Or Baseline | Carbocisteine (CMC), the parent drug |
| Quantified Difference | Comparable (not statistically different) |
| Conditions | In vitro, human alveolar (A549) and bronchial epithelial (BEAS-2B) cells |
Why This Matters
This evidence supports the scientific rationale for using CMCO as a biologically relevant standard in cellular assays, as its activity mirrors the parent drug, ensuring that observed effects in metabolite studies are not due to a loss of function.
- [1] Waters, J. K., Kelley, S. P., Mossine, V. V., & Mawhinney, T. P. (2020). Structure, antioxidant and anti-inflammatory activities of the (4R)- and (4S)-epimers of S-carboxymethyl-L-cysteine sulfoxide. Pharmaceuticals, 13(10), 270. View Source
